molecular formula C4H7FO2 B1346681 4-fluorobutanoic Acid CAS No. 462-23-7

4-fluorobutanoic Acid

Cat. No. B1346681
CAS RN: 462-23-7
M. Wt: 106.1 g/mol
InChI Key: BDXSWIQVLYXSSU-UHFFFAOYSA-N
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Description

4-Fluorobutanoic Acid, also known as 4-Fluorobutyric acid, is a chemical compound with the molecular formula C4H7FO2 . It is used in industrial and scientific research .


Molecular Structure Analysis

The molecular formula of 4-fluorobutanoic Acid is C4H7FO2 . It has an average mass of 106.096 Da and a monoisotopic mass of 106.043007 Da .


Physical And Chemical Properties Analysis

4-Fluorobutanoic Acid has a density of 1.1±0.1 g/cm3, a boiling point of 195.8±10.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.8 mmHg at 25°C . It has a flash point of 72.2±19.0 °C and an index of refraction of 1.388 . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Enzyme Inactivation

4-Fluorobutanoic acid and its derivatives are potent inactivators of GABA transaminase, a key enzyme in GABA neurotransmitter metabolism. This mechanism is utilized in studies to understand the enzyme's role in neurotransmission and to design potential therapeutic agents. The synthesis and mechanism of action of these compounds have been extensively studied (Mathew, Invergo, & Silverman, 1985); (Silverman & Levy, 1981).

Synthesis of Fluorinated Amino Acids

4-Fluorobutanoic acid and related compounds are used in the stereoselective synthesis of fluorinated α-amino acids. These synthesized amino acids find applications in medicinal chemistry and biochemistry, aiding in understanding protein structures and functions (Laue, Kröger, Wegelius, & Haufe, 2000).

Fluorinated Compounds in Nature and Biotechnology

Fluorinated compounds, including 4-fluorobutanoic acid, are rare in nature but have significant applications. The study of these compounds, their natural production, and the fluorinase enzyme open up biotechnological prospects, particularly in medical imaging and radiotracer development (Carvalho & Oliveira, 2017).

Stereoelectronic Effects in Enzymatic Reactions

The presence of a fluorine atom in compounds like 4-fluorobutanoic acid alters their electronic profile and impacts enzymatic reactions. These alterations are crucial for understanding the mechanism of enzyme-substrate interactions and designing enzyme inhibitors (Gökcan & Konuklar, 2014).

Development of Fluorinated Polymers

Fluorinated polymers with short perfluorobutyl side chains, derived from compounds like 4-fluorobutanoic acid, have been synthesized for various applications. These polymers demonstrate super wetting performance on diverse substrates, making them suitable for nonstick and self-cleaning applications in daily life (Jiang, Zhang, Wang, Zhang, Zhan, & Chen, 2016).

Transport and Inhibition Studies in Neurobiology

4-Fluorobutanoic acid analogs have been used to study the transport and inhibition mechanisms of gamma-aminobutyric acid (GABA) in the brain. These studies are significant for understanding the synaptic action and transport system of GABA, a major inhibitory neurotransmitter in the brain (Crites, Malizia, & Tunnicliff, 2002).

Safety And Hazards

4-Fluorobutanoic Acid is toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXSWIQVLYXSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274508
Record name 4-fluorobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluorobutanoic Acid

CAS RN

462-23-7
Record name 4-Fluorobutanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluorobutanoic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
S Liu, R Wu, Y Sun, K Ploessl, Y Zhang, Y Liu… - New Journal of …, 2020 - pubs.rsc.org
Glutamine is an important source of nutrients for tumor proliferation. Designing new glutamine-metabolizing PET imaging agents is useful for tumor diagnosis and treatment. Herein, a …
Number of citations: 4 pubs.rsc.org
MD Clift, H Ji, GP Deniau, D O'Hagan… - Biochemistry, 2007 - ACS Publications
γ-Aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5‘-phosphate dependent enzyme, catalyzes the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) …
Number of citations: 45 pubs.acs.org
RB Silverman, CLC Roscher - Bioorganic & medicinal chemistry, 1996 - Elsevier
The mechanism of inactivation of the pyridoxal 5′-phosphate (PLP)-dependent enzyme γ-aminobutyric acid (GABA) aminotransferase by 3-amino-4-fluorobutanoic acid (2) has been …
Number of citations: 8 www.sciencedirect.com
RB Silverman, KA Bichler, AJ Leon - Journal of the American …, 1996 - ACS Publications
… The lack of release of radioactivity by trifluoroacetic acid denaturation also was observed during the inactivation of GABA aminotransferase by 3-amino-4-fluorobutanoic acid. It appears …
Number of citations: 35 pubs.acs.org
J Mathew, BJ Invergo, RB Silverman - Synthetic Communications, 1985 - Taylor & Francis
… 3-Amino-4-fluorobutanoic acid was reported to be a potent in vitro inactivator of GABA transaminase and at 10 mg/kg, it produced a 50% in vivo inhibition of GABA transaminase in mice …
Number of citations: 13 www.tandfonline.com
KW Laue, S Kröger, E Wegelius… - European Journal of …, 2000 - Wiley Online Library
… Finally, (S)-()-2-amino-4-fluorobutanoic acid (5a) was obtained by hydrolysis of the ester function with refluxing 6  hydrochloric acid … ()-(S)-2-Amino-4-fluorobutanoic acid (5a) of …
G Tunnicliff, GJ Crites - IUBMB Life, 1998 - Wiley Online Library
… ofGABA aminotransferase; these are 4-amino-5-fluoropentanoic acid, 4-amino-5-fluoropent-2-enoic acid, 4-amino-2-fluorobut-2-enoic acid and 3-amino-4fluorobutanoic acid [28-31]. …
Number of citations: 9 iubmb.onlinelibrary.wiley.com
KW Laue, C Mück-Lichtenfeld, G Haufe - Tetrahedron, 1999 - Elsevier
… the bond lengths of the amido group in asparagine monohydrate (C=O 1.24 /~, CN 1.33 /~)16 and that of a 2-fluoroolefin moiety in a fully protected +) 2-amino-4-fluorobutanoic acid (C=…
Number of citations: 41 www.sciencedirect.com
P Wirsching, MH O'Leary - Biochemistry, 1988 - ACS Publications
… 2-Oxo-4-fluorobutanoic Acid. The decomposition of 2-oxo-4-fluorobutanoic acid was followed … The decomposition of 2-oxo-4-fluorobutanoic acid inaqueous solution (104 mM in D2G, pD …
Number of citations: 12 pubs.acs.org
S Kröger, G Haufe - Amino Acids, 1997 - Springer
Versatile three-step procedures for syntheses of seven racemiγ-fluoro-a-amino acids are described. Alkylation oftert-butyl N-(diphenylmethylene) glycinate with 1-bromo-2-fluoroalkanes …
Number of citations: 20 link.springer.com

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